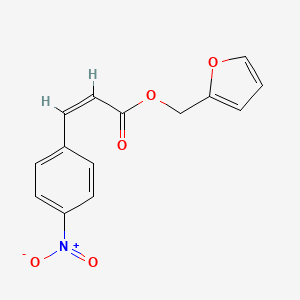![molecular formula C14H20ClN3OS B4748552 N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4748552.png)
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, also known as CMPT, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research due to its unique properties and mechanisms of action.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the inhibition of various enzymes and ion channels. It has been shown to inhibit the activity of the sodium-potassium ATPase and the calcium ATPase, leading to the disruption of ion homeostasis and cell death. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to inhibit the activity of fungal and viral enzymes, leading to the inhibition of their growth and replication.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has various biochemical and physiological effects, depending on the target protein and cell type. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and viruses, and modulate the activity of ion channels and transporters. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit various enzymes and ion channels. However, it also has limitations, such as its potential toxicity and the need for specific conditions and protocols for its use.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea in scientific research. One potential direction is the development of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea-based drugs for the treatment of various diseases, such as cancer, fungal infections, and viral infections. Another direction is the investigation of the mechanisms of action of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea on various proteins and cell types, which may lead to the discovery of new therapeutic targets. Finally, the development of new synthesis methods and analogs of N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may lead to the discovery of compounds with improved properties and activities.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to have various biological activities, including antitumor, antifungal, and antiviral properties. N-(3-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has also been used as a tool compound to investigate the mechanisms of action of various proteins, such as the sodium-potassium ATPase and the calcium ATPase.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-3-1-4-13(11-12)17-14(20)16-5-2-6-18-7-9-19-10-8-18/h1,3-4,11H,2,5-10H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPMFTBNTJGIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



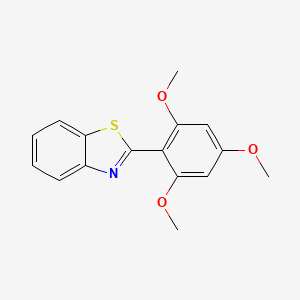
![4-{5-bromo-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4748500.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B4748502.png)


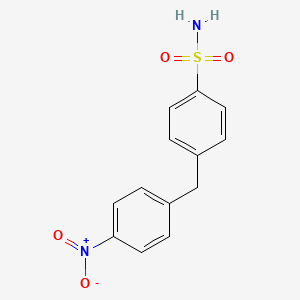
![N-[4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4748528.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4748534.png)
![1-(2,5-difluorophenyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4748541.png)
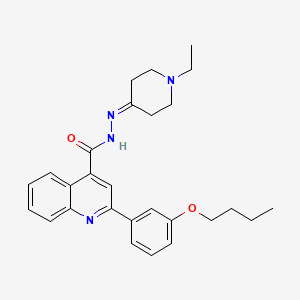
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4748564.png)
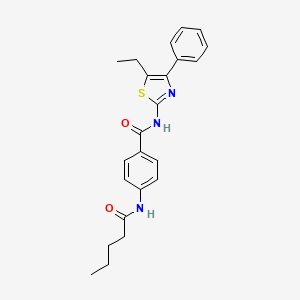
![3-({5-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4748573.png)
